Cas no 2877664-47-4 (1-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione)

1-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione structure
2877664-47-4 structure
Product name:1-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione
CAS No:2877664-47-4
MF:C18H21N5O3
Molecular Weight:355.391043424606
CID:5308089
PubChem ID:165433118

1-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione 化学的及び物理的性質

名前と識別子

    • F6791-7799
    • 1-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione
    • AKOS040875015
    • 2877664-47-4
    • 1-[1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-4-piperidinyl]-3-phenyl-2,4-imidazolidinedione
    • インチ: 1S/C18H21N5O3/c1-13-19-16(20-26-13)11-21-9-7-14(8-10-21)22-12-17(24)23(18(22)25)15-5-3-2-4-6-15/h2-6,14H,7-12H2,1H3
    • InChIKey: OGPWCHMDNRMOEQ-UHFFFAOYSA-N
    • SMILES: C1(=O)N(C2CCN(CC3N=C(C)ON=3)CC2)CC(=O)N1C1=CC=CC=C1

計算された属性

  • 精确分子量: 355.16443955g/mol
  • 同位素质量: 355.16443955g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 531
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 82.8Ų
  • XLogP3: 1.6

じっけんとくせい

  • 密度みつど: 1.351±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 510.0±60.0 °C(Predicted)
  • 酸度系数(pKa): 5.01±0.10(Predicted)

1-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6791-7799-10μmol
1-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione
2877664-47-4
10μmol
$103.5 2023-09-07
Life Chemicals
F6791-7799-3mg
1-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione
2877664-47-4
3mg
$94.5 2023-09-07
Life Chemicals
F6791-7799-20mg
1-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione
2877664-47-4
20mg
$148.5 2023-09-07
Life Chemicals
F6791-7799-10mg
1-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione
2877664-47-4
10mg
$118.5 2023-09-07
Life Chemicals
F6791-7799-25mg
1-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione
2877664-47-4
25mg
$163.5 2023-09-07
Life Chemicals
F6791-7799-50mg
1-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione
2877664-47-4
50mg
$240.0 2023-09-07
Life Chemicals
F6791-7799-1mg
1-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione
2877664-47-4
1mg
$81.0 2023-09-07
Life Chemicals
F6791-7799-15mg
1-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione
2877664-47-4
15mg
$133.5 2023-09-07
Life Chemicals
F6791-7799-5μmol
1-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione
2877664-47-4
5μmol
$94.5 2023-09-07
Life Chemicals
F6791-7799-20μmol
1-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione
2877664-47-4
20μmol
$118.5 2023-09-07

1-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione 関連文献

1-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dioneに関する追加情報

Research Brief on 1-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione (CAS: 2877664-47-4)

The compound 1-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione (CAS: 2877664-47-4) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This structurally unique molecule combines a piperidine scaffold with an imidazolidine-2,4-dione core and a 5-methyl-1,2,4-oxadiazole moiety, making it particularly interesting for drug discovery efforts targeting various disease pathways.

Recent studies have focused on the synthesis and biological evaluation of this compound, revealing its potential as a modulator of specific protein-protein interactions. The presence of both hydrogen bond donor/acceptor groups and lipophilic regions in its structure suggests possible applications in targeting challenging biological interfaces. Preliminary data indicate that the compound shows moderate to high binding affinity for certain kinase domains, though the exact molecular targets remain under investigation.

In terms of synthetic accessibility, researchers have developed an efficient 5-step route to produce 2877664-47-4 with good overall yield (approximately 42%). The key steps involve the formation of the oxadiazole ring system followed by N-alkylation of the piperidine nitrogen. Recent improvements in the synthetic protocol have addressed earlier challenges with regioselectivity during the cyclization steps.

Pharmacological characterization has revealed interesting ADME properties for this molecule. While showing moderate aqueous solubility (0.15 mg/mL at pH 7.4), it demonstrates excellent membrane permeability in Caco-2 assays (Papp > 20 × 10^-6 cm/s). Metabolic stability studies in human liver microsomes indicate a half-life of approximately 45 minutes, suggesting that structural modifications may be needed to optimize this parameter for therapeutic applications.

Current research directions include exploring structure-activity relationships around the phenyl and oxadiazole substituents, as well as investigating potential prodrug strategies to improve solubility. Several analogs have been synthesized and are undergoing biological evaluation, with particular interest in their potential as anti-inflammatory agents and in oncology applications.

The compound's unique structural features have also attracted attention in chemical biology probe development. Its ability to selectively modify certain cysteine residues in proteomic studies suggests potential utility as a covalent probe for target identification studies. Researchers are particularly interested in applying this property to map interaction networks in complex cellular systems.

Future research directions for 2877664-47-4 include comprehensive target deconvolution studies, optimization of pharmacokinetic properties, and evaluation in relevant disease models. The compound represents an interesting case study in balancing structural complexity with drug-like properties, and its development may provide valuable insights for similar chemical scaffolds in medicinal chemistry.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.